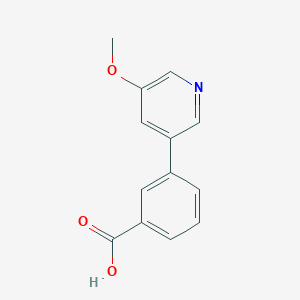

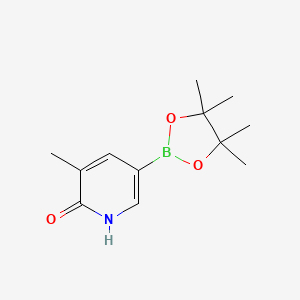

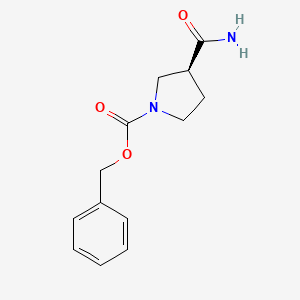

3-(5-Methoxypyridin-3-yl)benzoic acid

Overview

Description

Molecular Structure Analysis

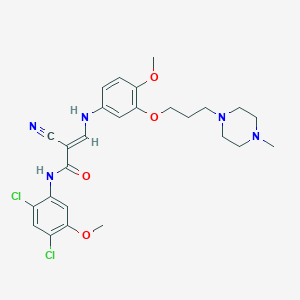

The InChI code for 3-(5-Methoxypyridin-3-yl)benzoic acid is 1S/C13H11NO3/c1-17-12-6-11(7-14-8-12)9-3-2-4-10(5-9)13(15)16/h2-8H,1H3,(H,15,16) . This code provides a specific description of the molecule’s structure, including the positions of the methoxy and carboxylic acid functional groups.Physical And Chemical Properties Analysis

3-(5-Methoxypyridin-3-yl)benzoic acid is a solid at room temperature .Scientific Research Applications

Leukotriene Synthesis Inhibition

One significant application of methoxypyridinyl benzoic acid derivatives, like 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid, is in the development of potent leukotriene synthesis inhibitors. These compounds, through structural optimization, have shown excellent in vitro and in vivo inhibition of leukotriene synthesis, demonstrating potential for treating conditions such as allergen-induced asthma. The derivative mentioned specifically showed superior pharmacokinetics and safety profiles in animal models, and its selection for clinical development highlights its significance in therapeutic applications against leukotriene-related diseases (Hutchinson et al., 2009).

Structural Influence on Crystalline Architectures

Research on alkoxy-substituted benzoic acids, including compounds like 3-(methoxy)benzoic acid, has provided insights into how these molecules influence crystalline structures. Studies show that the presence of methoxy groups affects the hydrogen bonding and packing arrangements of these compounds, offering valuable information on the design of materials with specific crystalline properties. This research contributes to understanding the molecular features governing the architectures of such crystalline substances, which is crucial for the development of new materials with desired physical characteristics (Raffo et al., 2014).

Polymer Chemistry and Material Science

In the realm of polymer chemistry and material science, derivatives of methoxypyridinyl benzoic acids are explored for their potential as dopants in conducting polymers, such as polyaniline. The study of benzoic acid and its substituted versions as dopants has led to advancements in the synthesis and characterization of conductive polymers. These materials have shown significant potential in various applications, including electronics and sensor technologies, due to their enhanced electrical properties and stability. The research provides a foundation for developing new polymeric materials with improved performance and broad applicability in advanced technological applications (Amarnath & Palaniappan, 2005).

Antibacterial Agents Development

The synthesis and evaluation of novel 3-hydroxy benzoic acid hybrid derivatives have shown promising results in antibacterial activity testing. These studies highlight the potential of such compounds as chemotherapeutic agents, offering a new avenue for the development of antibacterial drugs. The exploration of these derivatives reinforces the importance of 3-(5-methoxypyridin-3-yl)benzoic acid and its analogs in the search for effective solutions against bacterial infections, contributing to the ongoing efforts in combating antibiotic resistance (Satpute et al., 2018).

Safety and Hazards

properties

IUPAC Name |

3-(5-methoxypyridin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-6-11(7-14-8-12)9-3-2-4-10(5-9)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWKEGOCVGNLJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742987 | |

| Record name | 3-(5-Methoxypyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1375068-95-3 | |

| Record name | 3-(5-Methoxypyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)methanol](/img/structure/B1454858.png)

![4,6-Dichlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B1454872.png)